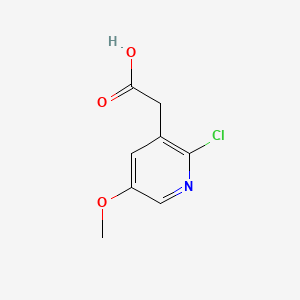

2-Chloro-5-methoxypyridine-3-acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-chloro-5-methoxypyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-6-2-5(3-7(11)12)8(9)10-4-6/h2,4H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATGULMCESOETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methoxypyridine 3 Acetic Acid

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 2-Chloro-5-methoxypyridine-3-acetic acid framework in a highly convergent manner. These approaches often involve the formation of the crucial carbon-carbon bond at the 3-position of the pre-functionalized pyridine (B92270) ring.

Palladium-Catalyzed Cross-Coupling Approaches for Pyridylacetic Acid Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. The α-arylation of esters, a variant of this reaction, can be envisioned as a direct route to pyridylacetic acid derivatives. This approach would involve the coupling of a suitably functionalized pyridine electrophile with an enolate equivalent of an acetic acid derivative.

The general mechanism for palladium-catalyzed α-arylation of esters typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with an ester enolate and subsequent reductive elimination to yield the α-aryl ester.

A potential synthetic route to a precursor of 2-Chloro-5-methoxypyridine-3-acetic acid using this methodology could involve the Suzuki-Miyaura cross-coupling of a 3-halopyridine derivative with a preformed enolate equivalent, such as a reformatsky reagent or a silyl ketene acetal. For instance, the reaction of a 3-bromo-2-chloro-5-methoxypyridine with the Reformatsky reagent derived from ethyl bromoacetate in the presence of a palladium catalyst could directly yield the corresponding ethyl 2-(2-chloro-5-methoxypyridin-3-yl)acetate, which can be subsequently hydrolyzed to the target acid.

Key to the success of these reactions is the choice of ligand on the palladium catalyst, which influences the efficiency of both the oxidative addition and reductive elimination steps. Sterically hindered and electron-rich phosphine ligands are often employed to promote these reactions.

Table 1: Key Parameters in Palladium-Catalyzed α-Arylation of Esters

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Precatalyst | The source of the active palladium(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) |

| Base | Used to generate the ester enolate. | LiHMDS, NaHMDS, K₂CO₃ |

| Ester Equivalent | The source of the acetic acid moiety. | Ethyl acetate, tert-butyl acetate, silyl ketene acetals |

| Solvent | The reaction medium. | Toluene, Dioxane, THF |

Nucleophilic Aromatic Substitution (SNAr) Routes for Pyridylacetic Acid Derivatives

Nucleophilic aromatic substitution (SNAr) provides a classical yet effective method for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the displacement of a leaving group by a nucleophile. uoanbar.edu.iq

A direct synthesis of 2-Chloro-5-methoxypyridine-3-acetic acid derivatives via SNAr could involve the reaction of a pyridine ring bearing a leaving group at the 3-position and activated by the chloro substituent at the 2-position. However, SNAr at the 3-position of pyridine is generally less favorable than at the 2- or 4-positions.

A more plausible SNAr strategy involves the displacement of a leaving group at the 2-position. For instance, a 2,3-dichloro-5-methoxypyridine could react with a carbon nucleophile, such as diethyl malonate, at the 2-position. Subsequent hydrolysis and decarboxylation of the malonate group would yield the desired acetic acid side chain. The selectivity of the reaction would depend on the relative activation of the 2- and 3-positions.

The reaction mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is formed by the attack of the nucleophile on the pyridine ring. The presence of electron-withdrawing groups, such as the chloro substituent and the pyridine nitrogen, stabilizes this intermediate. researchgate.net

Table 2: Factors Influencing SNAr Reactions on Pyridine Rings

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Position of Leaving Group | Reactivity order: 4 > 2 >> 3. | A chloro group at the 2- or 4-position is more readily displaced than one at the 3-position. |

| Nature of Leaving Group | Good leaving groups enhance the reaction rate. | F > Cl > Br > I (for the formation of the Meisenheimer complex) |

| Nucleophile | Stronger nucleophiles generally react faster. | Alkoxides, thiolates, carbanions (e.g., malonate enolate) |

| Solvent | Polar aprotic solvents can accelerate the reaction. | DMF, DMSO |

Three-Component Synthesis Utilizing Meldrum's Acid Derivatives and Activated Pyridine-N-Oxides

A highly convergent and versatile approach to pyridylacetic acid derivatives involves a three-component reaction utilizing a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile. nih.govacs.org This methodology centers on the dual reactivity of the Meldrum's acid derivative, which first acts as a nucleophile and subsequently as an electrophile. nih.govwhiterose.ac.uk

The reaction is initiated by the activation of the pyridine-N-oxide with an agent such as tosyl chloride, making the pyridine ring susceptible to nucleophilic attack. A Meldrum's acid derivative then adds to the activated pyridine-N-oxide. The resulting intermediate can then be ring-opened by a variety of nucleophiles, leading to the formation of the pyridylacetic acid derivative after decarboxylation. nih.govacs.org

This method allows for significant diversity in the final product, as the pyridine-N-oxide, the Meldrum's acid derivative, and the final nucleophile can all be varied. For the synthesis of 2-Chloro-5-methoxypyridine-3-acetic acid, one would start with 2-chloro-5-methoxy-pyridine-N-oxide. The reaction with a Meldrum's acid derivative, followed by hydrolysis, would yield the target compound. The regioselectivity of the initial attack on the pyridine-N-oxide is crucial and is influenced by the substituents on the pyridine ring. nih.gov

Table 3: Substrate Scope in the Three-Component Synthesis of Pyridylacetic Acid Esters nih.gov

| Pyridine-N-oxide Substrate | Meldrum's Acid Derivative | Nucleophile (for ring opening) | Product | Yield (%) |

|---|---|---|---|---|

| Pyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide in Methanol | Methyl 2-(pyridin-4-yl)propanoate | 63 |

| 2-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide in Methanol | Methyl 2-(2-methylpyridin-4-yl)propanoate | 65 |

| 4-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide in Methanol | Methyl 2-(4-methylpyridin-2-yl)propanoate | 71 |

| 4-Methoxypyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide in Methanol | Methyl 2-(4-methoxypyridin-2-yl)propanoate | 55 |

| 4-Bromopyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide in Methanol | Methyl 2-(4-bromopyridin-2-yl)propanoate | 60 |

Indirect Synthetic Pathways via Precursor Functionalization

Indirect pathways involve the construction of the target molecule through the modification of a pre-existing, functionalized pyridine ring. These multi-step sequences offer flexibility in the introduction of substituents.

Conversion of Chloromethylpyridine Precursors to Acetic Acid Derivatives

An indirect route to 2-Chloro-5-methoxypyridine-3-acetic acid can commence from a suitable chloromethylpyridine precursor. A plausible starting material is 2-chloro-3-chloromethyl-5-methoxypyridine. The synthesis of related 2-chloro-5-(chloromethyl)pyridine is well-documented and often starts from 3-methylpyridine (3-picoline). patsnap.comscispace.com

One common method to convert a chloromethyl group into an acetic acid moiety is through the formation of a nitrile followed by hydrolysis. The chloromethyl group can be converted to a cyanomethyl group via reaction with a cyanide salt, such as sodium or potassium cyanide. The resulting 2-(2-chloro-5-methoxypyridin-3-yl)acetonitrile can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Alternatively, the chloromethyl precursor could be used in a malonic ester synthesis. Reaction with diethyl malonate in the presence of a base would yield a substituted malonate, which upon hydrolysis and decarboxylation, would provide the target acetic acid. masterorganicchemistry.com

Table 4: Potential Synthetic Sequence from a Chloromethylpyridine Precursor

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyanation | NaCN or KCN in a polar aprotic solvent (e.g., DMSO, DMF) | 2-(2-chloro-5-methoxypyridin-3-yl)acetonitrile |

| 2 | Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH), followed by acidification. | 2-Chloro-5-methoxypyridine-3-acetic acid |

Strategies for Introducing Methoxy (B1213986) and Chloro Substituents on Pyridine Rings

The synthesis can also be approached by sequentially introducing the required substituents onto a pyridine ring that already contains a precursor to the acetic acid side chain. The order of introduction of the chloro and methoxy groups is critical to the success of the synthesis.

Introduction of the Chloro Group: A common method for introducing a chlorine atom at the 2-position of a pyridine ring is through the Sandmeyer reaction of a 2-aminopyridine precursor. The 2-amino group can be diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then displaced by a chloride ion, typically using copper(I) chloride. More recent methods allow for the deaminative chlorination of aminoheterocycles under milder conditions, avoiding the generation of potentially unstable diazonium salts. nih.gov

Introduction of the Methoxy Group: A methoxy group can be introduced onto a pyridine ring through nucleophilic aromatic substitution of a suitable leaving group, such as a halide, with a methoxide source (e.g., sodium methoxide). For the synthesis of the target molecule, this would likely involve the displacement of a leaving group at the 5-position. The reactivity of this position towards SNAr would depend on the other substituents present on the ring.

A plausible synthetic strategy could start with a commercially available aminopyridine derivative. For example, one could start with 2-amino-5-bromopyridine. The bromo group could be displaced by methoxide, followed by the conversion of the 2-amino group to a 2-chloro group. The final step would be the introduction of the acetic acid side chain at the 3-position, for instance, via lithiation and reaction with a suitable electrophile.

Table 5: Methods for Functional Group Introduction on Pyridine Rings

| Transformation | Method | Typical Reagents | Position |

|---|---|---|---|

| Amino to Chloro | Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCl | 2-, 4- |

| Amino to Chloro | Deaminative Chlorination | Pyrylium tetrafluoroborate, MgCl₂ | Various |

| Halogen to Methoxy | Nucleophilic Aromatic Substitution | NaOMe in MeOH or DMF | 2-, 4- (activated) |

| Hydrogen to Acetic Acid side chain | Directed ortho-metalation (DoM) followed by reaction with an electrophile | 1. n-BuLi or LDA 2. CO₂ or other C2 electrophile | Position ortho to a directing group |

Regioselective Functionalization Techniques for Pyridine Systems

The precise introduction of functional groups at specific positions on the pyridine ring is a formidable challenge in synthetic organic chemistry due to the inherent electronic properties of the heterocycle. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution. beilstein-journals.org Consequently, regioselective functionalization often necessitates innovative strategies that can overcome these electronic biases.

Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and regioselective modification of pyridine scaffolds. beilstein-journals.org These methods offer an atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials. For instance, palladium-catalyzed C-H arylation of pyridines with aryl triflates has been shown to occur with high regioselectivity at the C3 position. beilstein-journals.org The proposed mechanism involves the coordination of the palladium catalyst to the pyridine nitrogen, which directs the C-H activation to the C3 position. beilstein-journals.org

Another key strategy involves the use of directing groups, which can steer the functionalization to a specific site. While effective, this approach requires additional steps for the introduction and removal of the directing group. More recent advancements have focused on directing-group-free methods, such as the temporary dearomatization of the pyridine ring to generate electron-rich intermediates that can undergo regioselective electrophilic functionalization. patsnap.com

For the synthesis of the target molecule, a plausible approach involves the regioselective functionalization of a pre-existing 2-chloro-5-methoxypyridine (B151447) core. The methoxy group at the 5-position is an electron-donating group, which can influence the regioselectivity of subsequent reactions. The introduction of the acetic acid moiety at the 3-position is a key challenge. One potential strategy is the direct C-H acetylation of 2-chloro-5-methoxypyridine at the C3 position, followed by oxidation. Another approach could involve a metal-catalyzed cross-coupling reaction at the C3 position with a suitable two-carbon building block.

A potential precursor, 2-chloro-5-methoxy-3-methylpyridine, can be synthesized from 2-chloro-5-hydroxy-3-methylpyridine by methylation with methyl iodide in the presence of a base like sodium hydride in DMF, affording a high yield of 95%. epo.org The subsequent conversion of the methyl group at the C3 position to an acetic acid moiety can be achieved through various methods. One such method is the Willgerodt-Kindler reaction, which can convert an aryl methyl ketone to a thioamide, followed by hydrolysis to the corresponding carboxylic acid. nih.gov Alternatively, a haloform reaction on a 3-acetylpyridine derivative could yield the desired carboxylic acid. snnu.edu.cn

Optimization of Reaction Conditions and Yields in 2-Chloro-5-methoxypyridine-3-acetic acid Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions and waste. Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the regioselectivity and efficiency of the transformation. For example, in the Suzuki-Miyaura coupling of dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to favor coupling at the C4 position, deviating from the conventional selectivity for the C2 position. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of pyridine derivatives. epo.orgguidechem.com The rapid and uniform heating provided by microwave irradiation can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. For instance, the Bohlmann-Rahtz pyridine synthesis, when performed under microwave irradiation, can be completed in a single step with superior yields compared to conventional heating.

Flow chemistry offers another advanced platform for optimizing reaction conditions and improving yields. ijcce.ac.ir Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reproducibility and scalability. The one-step synthesis of pyridines and dihydropyridines has been successfully demonstrated in a continuous flow microwave reactor. beilstein-journals.org

For the synthesis of 2-Chloro-5-methoxypyridine-3-acetic acid, the optimization of each synthetic step is crucial. For example, in the potential conversion of a 3-acetyl derivative via the haloform reaction, the choice of halogen, base concentration, and temperature would need to be carefully optimized to maximize the yield of the carboxylic acid and minimize the formation of byproducts. Similarly, in a potential palladium-catalyzed carbonylation approach to introduce the carboxylic acid group, the optimization of catalyst loading, CO pressure, and temperature would be critical for achieving high efficiency.

Below is a hypothetical data table illustrating the optimization of a key reaction step, such as a palladium-catalyzed cross-coupling to introduce a precursor to the acetic acid side chain at the C3 position of 2-chloro-5-methoxypyridine.

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 45 |

| 2 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 110 | 8 | 78 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 90 | 24 | 62 |

| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 16 | 85 |

| 5 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 110 | 6 | 92 |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic route design is essential for developing sustainable and environmentally friendly chemical processes. acs.org This involves considering factors such as atom economy, E-factor, reaction mass efficiency, and the use of renewable feedstocks and less hazardous reagents. ijcce.ac.iracs.orgacs.org

Biocatalysis presents another promising green approach to the synthesis of pyridine derivatives. The use of whole-cell biocatalysts for the preparation of functionalized pyridines offers a simpler and more sustainable alternative to traditional multi-step organic synthesis protocols.

In the context of synthesizing 2-Chloro-5-methoxypyridine-3-acetic acid, several green chemistry principles can be applied. The use of catalytic methods, such as palladium-catalyzed C-H functionalization, is inherently greener than stoichiometric reactions. beilstein-journals.org Exploring microwave-assisted or flow chemistry conditions for the key synthetic steps could lead to significant reductions in energy consumption and reaction times. beilstein-journals.orgijcce.ac.ir Furthermore, a thorough analysis of the green metrics for different potential synthetic routes would be invaluable in selecting the most sustainable pathway.

Below is a table comparing the green chemistry metrics for two hypothetical synthetic routes to a pyridine derivative, highlighting the importance of such analysis in route selection.

Table 2: Comparison of Green Chemistry Metrics for Two Synthetic Routes

| Metric | Route A (Conventional) | Route B (Green) |

|---|---|---|

| Atom Economy (%) | 45 | 85 |

| E-Factor | 20 | 5 |

| Reaction Mass Efficiency (%) | 30 | 70 |

| Solvent Intensity | High | Low |

| Use of Hazardous Reagents | Yes | No |

By prioritizing regioselective functionalization techniques, optimizing reaction conditions for maximum yield, and integrating green chemistry principles throughout the synthetic design, the efficient and sustainable production of 2-Chloro-5-methoxypyridine-3-acetic acid can be achieved.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Methoxypyridine 3 Acetic Acid

Reactivity of the Pyridine (B92270) Ring System

The reactivity of the pyridine core in 2-Chloro-5-methoxypyridine-3-acetic acid is shaped by the cumulative electronic effects of its substituents: the chloro, methoxy (B1213986), and acetic acid groups. The nitrogen atom inherently makes the pyridine ring electron-deficient compared to benzene (B151609), influencing its susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. In 2-Chloro-5-methoxypyridine-3-acetic acid, this deactivation is further intensified by the presence of the chloro and acetic acid substituents, both of which are electron-withdrawing groups. Conversely, the methoxy group at the 5-position is an electron-donating group, which activates the ring towards EAS.

The directing influence of these substituents on any potential incoming electrophile is as follows:

Nitrogen Atom : Strongly deactivating, directs meta to itself (position 3 and 5).

Chloro Group (Position 2) : Deactivating and an ortho-, para-director. However, in pyridines, its deactivating nature is more pronounced.

Acetic Acid Group (Position 3) : A deactivating meta-director.

Methoxy Group (Position 5) : An activating ortho-, para-director, directing to positions 4 and 6.

Nucleophilic Attack on the Pyridine Nucleus

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2, 4, and 6) to the nitrogen atom. In 2-Chloro-5-methoxypyridine-3-acetic acid, the presence of the electron-withdrawing chlorine atom at the 2-position significantly enhances the ring's susceptibility to nucleophilic attack at this site. The nitrogen atom can stabilize the negative charge of the intermediate formed during the attack. vaia.com Many reactions involving 2-chloropyridine (B119429) and nucleophiles result in the displacement of the chloride. wikipedia.orgchempanda.com

Halogen Atom Reactivity (Chlorine) in Pyridine Systems

The chlorine atom at the 2-position of the pyridine ring is notably reactive and serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is significantly greater than that of a chlorine atom on a benzene ring or at the 3-position of a pyridine ring. vaia.com This enhanced reactivity is attributed to the ability of the electronegative nitrogen atom to stabilize the transition state and the anionic intermediate (a Meisenheimer-like complex) through resonance. vaia.com The negative charge developed during the nucleophilic attack can be delocalized onto the ring nitrogen, lowering the activation energy of the reaction. vaia.com

A variety of nucleophiles can displace the 2-chloro substituent, making it a versatile handle for introducing new functional groups.

| Nucleophile | Reagent Example | Product Type |

| Amide | Primary/Secondary Amine | 2-Aminopyridine derivative |

| Alkoxide | Sodium Methoxide | 2-Methoxypyridine derivative |

| Thiolate | Sodium Thiophenolate | 2-(Phenylthio)pyridine derivative |

| Cyanide | Sodium Cyanide | 2-Cyanopyridine derivative |

This reactivity is fundamental to the synthesis of numerous pharmaceutical and agrochemical compounds. wikipedia.orgchempanda.com For instance, copper-catalyzed amidation reactions are effective for coupling amides with 2-chloropyridines. rsc.org

Transformations Involving the Acetic Acid Side Chain

The acetic acid moiety at the 3-position provides another site for chemical transformations, independent of the pyridine ring's reactivity.

Decarboxylation Pathways and Control

Pyridinecarboxylic acids are known to undergo decarboxylation, with the ease of reaction depending on the position of the carboxyl group. cdnsciencepub.com While the target compound is a pyridine-3-acetic acid, insights can be drawn from related pyridinecarboxylic acids. Pyridine-2-carboxylic acids (picolinic acids) decarboxylate relatively easily, often proceeding through a zwitterionic intermediate where the pyridinium (B92312) nitrogen stabilizes the developing negative charge on the ring upon loss of CO2. stackexchange.com

For 2-Chloro-5-methoxypyridine-3-acetic acid, decarboxylation would involve the loss of CO2 from the side chain to form a carbanionic intermediate. The stability of this intermediate is crucial. The reaction is typically promoted by heat. Control over this pathway can be exerted by managing the reaction temperature and pH. In acidic or neutral aqueous solutions, the decarboxylation of pyridinecarboxylic acids is often observed at elevated temperatures (e.g., above 100-150°C). cdnsciencepub.com Care must be taken during other transformations to avoid conditions that might favor unintended decarboxylation. acs.org

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-Chloro-5-methoxypyridine-3-acetic acid can readily undergo standard transformations such as esterification and amidation.

Esterification: This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under Fischer esterification conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. google.com

Amidation: The formation of amides can be accomplished by reacting the carboxylic acid with an amine using a coupling agent. Common coupling reagents activate the carboxylic acid to facilitate the attack by the amine nucleophile. A three-component reaction involving a pyridine-N-oxide, a carboxylic acid, and an amine can also be employed to synthesize 2-amidopyridines. nih.gov

| Reaction | Reagents | Product |

| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 2-(2-chloro-5-methoxypyridin-3-yl)acetate |

| Amidation | Propylamine, Coupling Agent (e.g., DCC, HATU) | N-propyl-2-(2-chloro-5-methoxypyridin-3-yl)acetamide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 2-(2-chloro-5-methoxypyridin-3-yl)acetyl chloride |

These transformations of the side chain are generally high-yielding and allow for the introduction of a wide range of functionalities without affecting the substituted pyridine core, provided that reaction conditions are controlled to prevent side reactions like decarboxylation or nucleophilic substitution at the 2-position.

Alpha-Substitution Reactions at the Methylene (B1212753) Group

The methylene group (-CH₂-) in the acetic acid side chain is positioned alpha (α) to the carbonyl group, making its protons acidic and susceptible to removal by a base. This deprotonation forms a nucleophilic enolate intermediate, which can then react with various electrophiles, leading to α-substitution. The acidity of these α-protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the pyridyl ring system. libretexts.orgpressbooks.pub

Alpha-substitution reactions are fundamental for building molecular complexity. libretexts.org Common transformations include halogenation and alkylation.

Alpha-Halogenation: In the presence of an acid catalyst and a halogen, such as bromine (Br₂), the enol form of the carboxylic acid can attack the halogen to introduce a bromine atom at the alpha position. The Hell-Volhard-Zelinsky reaction is a classic example of this transformation for carboxylic acids. libretexts.org

Alkylation: The formation of an enolate using a suitable base allows for the introduction of alkyl groups at the alpha position via reaction with alkyl halides. The malonic ester synthesis provides a powerful analogy for how α-alkylation of carboxylic acid derivatives can be achieved to create new carbon-carbon bonds. libretexts.org

The reactivity of the enolate can be influenced by the choice of base and reaction conditions.

Table 1: Representative Alpha-Substitution Reactions on Acetic Acid Derivatives This table is illustrative and based on general reactions of related compounds, as specific data for 2-Chloro-5-methoxypyridine-3-acetic acid is not available.

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Halogen (e.g., Br₂) | PBr₃ (catalyst) | α-Halo Acetic Acid |

| Alkyl Halide (e.g., CH₃I) | 1. LDA (Lithium diisopropylamide) 2. CH₃I | α-Methyl Acetic Acid |

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) at the 5-position is a key functional handle that significantly influences the molecule's reactivity and can be chemically transformed.

The cleavage of the methyl-oxygen bond (demethylation) is a common and important transformation, converting the methoxy ether into a hydroxyl group (-OH). This creates 2-chloro-5-hydroxypyridine-3-acetic acid, a phenol (B47542) derivative, which opens up new avenues for functionalization.

Demethylation: Several reagents are known to effectively demethylate aryl methyl ethers. Boron tribromide (BBr₃) is a powerful Lewis acid widely used for this purpose, typically in an inert solvent like dichloromethane (B109758) (DCM). nih.gov The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Another modern and often more selective method involves the use of hydride reagents, such as L-selectride, which has been shown to chemoselectively demethylate methoxypyridines. chemicalbook.com

Alkylation: Once the hydroxyl group is unmasked via demethylation, it can be subsequently alkylated. As a phenoxide under basic conditions, the hydroxyl group is a potent nucleophile. Reaction with various alkylating agents, such as alkyl halides or sulfates in the presence of a base (e.g., K₂CO₃, NaH), can introduce a wide variety of new ether linkages (O-alkylation). The regioselectivity between N-alkylation and O-alkylation can be a challenge in pyridone systems, but for the resulting 2-chloro-5-hydroxypyridine (B185701) derivative, O-alkylation is generally favored. nih.gov

Table 2: Potential Reagents for Demethylation and Subsequent Alkylation This table outlines potential reaction pathways based on studies of similar compounds.

| Transformation | Reagent | Typical Conditions | Resulting Functional Group |

|---|---|---|---|

| Demethylation | Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Hydroxyl (-OH) |

| Demethylation | L-Selectride | Tetrahydrofuran (THF), reflux | Hydroxyl (-OH) |

| Alkylation | Ethyl Iodide / K₂CO₃ | Acetone or DMF, heat | Ethoxy (-OCH₂CH₃) |

The methoxy group is a strong electron-donating group through resonance (+M effect), increasing the electron density of the pyridine ring, particularly at the ortho (C4 and C6) and para positions. However, since the para position (C2) is already substituted with a chloro group, the primary electronic influence is directed towards C4 and C6. This electron-donating character generally makes the ring more susceptible to electrophilic attack than an unsubstituted pyridine.

Conversely, the chloro substituent at the C2 position is an electron-withdrawing group through induction (-I effect) and deactivates the ring towards electrophilic substitution. It also serves as a potential leaving group for nucleophilic aromatic substitution (SₙAr) reactions. The interplay between the activating methoxy group and the deactivating chloro and carboxymethyl groups creates a complex reactivity profile that can be exploited for selective functionalization. For instance, the methoxy group can act as a directing group for metallation at the C4 position.

Mechanistic Studies of Key Chemical Transformations

While no specific mechanistic studies have been published for 2-Chloro-5-methoxypyridine-3-acetic acid, the mechanisms of its key potential transformations can be described based on well-understood reaction pathways.

Mechanism of Alpha-Substitution: The reaction proceeds through a base-mediated deprotonation of the α-carbon to form a planar enolate ion. In this intermediate, the negative charge is delocalized between the α-carbon and the carbonyl oxygen. This nucleophilic enolate then attacks an electrophile (E⁺), forming a new bond at the α-carbon and regenerating the carbonyl group to yield the substituted product.

Mechanism of BBr₃-Mediated Demethylation: The demethylation with boron tribromide begins with a Lewis acid-base interaction, where the lone pair of the methoxy oxygen coordinates to the electron-deficient boron atom. This coordination makes the methyl group highly electrophilic. A bromide ion, released from BBr₃, then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction. This step cleaves the methyl-oxygen bond, releasing methyl bromide and forming a borate (B1201080) ester intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final hydroxyl product. nih.gov

Mechanism of Nucleophilic Aromatic Substitution (SₙAr): Although not a reaction of the methoxy group itself, its electronic influence is critical in SₙAr reactions where the chloro group at C2 could be displaced. A strong nucleophile would attack the carbon bearing the chloro group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, including delocalization onto the electronegative nitrogen atom of the pyridine ring. The aromaticity is then restored by the expulsion of the chloride leaving group. The electron-donating methoxy group at C5 would electronically disfavor this reaction compared to an unsubstituted ring, but such transformations can still occur under forcing conditions.

Derivatization and Analogues of 2 Chloro 5 Methoxypyridine 3 Acetic Acid

Synthesis of Modified Pyridylacetic Acid Derivatives

Modification of the pyridylacetic acid structure can be achieved through reactions involving the acetic acid side chain or by building additional ring systems onto the pyridine (B92270) core.

The carboxylic acid moiety of 2-Chloro-5-methoxypyridine-3-acetic acid is a prime site for derivatization. A common and significant transformation is its conversion into a five-membered heterocycle, such as a 1,3,4-oxadiazole ring. These heterocycles are recognized as important structural motifs in medicinal and agricultural chemistry. mdpi.comresearchgate.net

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid precursor is typically a multi-step process. The initial step involves the conversion of the carboxylic acid to the corresponding acid hydrazide. This is commonly achieved by first converting the acid to an ester or acid chloride, followed by reaction with hydrazine hydrate. The resulting acid hydrazide is a key intermediate that undergoes cyclization to form the oxadiazole ring.

Several methods exist for the cyclodehydration of acid hydrazides. jchemrev.com A widely used approach involves reacting the acid hydrazide with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, oxidative cyclization of N-acylhydrazones, formed by condensing the acid hydrazide with an aldehyde, can be accomplished using reagents such as a combination of mercury oxide and iodine. mdpi.com Modern techniques, including microwave-assisted synthesis, have also been employed to facilitate this transformation efficiently. mdpi.com Another strategy involves the reaction of the acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which can then undergo cyclodesulfurization using coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to yield 2-amino-substituted 1,3,4-oxadiazoles. luxembourg-bio.com

The following table summarizes various reagents and conditions reported for the cyclization step in the synthesis of 1,3,4-oxadiazoles.

| Intermediate | Reagent(s) | Conditions | Product Type | Reference |

| Acid Hydrazide | Aroyl Chlorides / POCl₃ | Reflux | 2,5-Disubstituted 1,3,4-Oxadiazole | jchemrev.com |

| N-Acylhydrazone | HgO / I₂ | N/A | 2,5-Disubstituted 1,3,4-Oxadiazole | mdpi.com |

| Acid Hydrazide | Benzoic Acid / Clay | Microwave (50% power, ~10 min) | 2,5-Disubstituted 1,3,4-Oxadiazole | mdpi.com |

| Thiosemicarbazide | TBTU / DIEA | DMF, 50°C | 2-Amino-5-substituted 1,3,4-Oxadiazole | luxembourg-bio.com |

| N,N'-Diacylhydrazine | POCl₃ | Reflux (6-24 h) | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

This table is representative of general methods for 1,3,4-oxadiazole synthesis and is applicable to the derivatization of 2-Chloro-5-methoxypyridine-3-acetic acid.

Heterocycle annulation involves the construction of a new ring fused to the existing pyridine scaffold. Such strategies are pivotal for creating complex, polycyclic systems often found in biologically active molecules and materials science. ias.ac.in For a substrate like 2-Chloro-5-methoxypyridine-3-acetic acid, annulation typically requires prior modification of the side chain to introduce functionality capable of participating in a ring-closing reaction.

For example, the carboxylic acid can be converted into a hydrazide. This hydrazide derivative can then react with various reagents to build a new fused ring. Its reaction with reagents like acetic acid or phenylisothiocyanate can lead to the formation of fused pyrazolo-[3,4-b]-pyridine systems. nih.govresearchgate.net

Another approach involves converting the acetic acid group into an amino group, which can then serve as a nucleophile in a cyclization reaction. For instance, an aminopyridine derivative could react with reagents such as ethyl acetoacetate, formic acid, or urea to construct fused pyrido[2,3-d]pyrimidine structures. nih.govresearchgate.net Redox-neutral annulation reactions, which involve the functionalization of C-H bonds, represent another advanced strategy. These transformations can be promoted by simple molecules like acetic acid and allow for the fusion of amine-containing structures onto azaarene frameworks. acs.org

Structure-Reactivity Relationships in Substituted Pyridine-3-acetic Acids

The chemical reactivity of 2-Chloro-5-methoxypyridine-3-acetic acid is governed by the electronic properties of the substituents on the pyridine ring and their interplay. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its reaction profile compared to benzene (B151609). youtube.com

The substituents at the C2 and C5 positions further modulate this reactivity:

2-Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the pyridine ring, making it even more resistant to electrophilic aromatic substitution. Conversely, this deactivation activates the ring, particularly at the 2- and 6-positions, for nucleophilic aromatic substitution.

The net result of these opposing electronic influences is a complex reactivity pattern. Nucleophilic attack is favored, while electrophilic attack is disfavored. The synthesis and reactivity of such compounds can be influenced by these electronic effects, making them versatile for further chemical modifications. cymitquimica.com The stability and reactivity of the acetic acid side chain are also influenced by the electronic nature of the substituted pyridine ring to which it is attached. The electron-withdrawing character of the ring can affect the acidity of the carboxylic acid protons.

2-Chloro-5-methoxypyridine-3-acetic acid as a Versatile Synthetic Building Block

Pyridylacetic acid derivatives are valuable intermediates in the synthesis of drugs and drug candidates. nih.govacs.org The specific substitution pattern of 2-Chloro-5-methoxypyridine-3-acetic acid makes it a particularly useful and versatile building block for constructing more complex molecules, especially in the fields of medicinal and agricultural chemistry. epo.orggoogle.com

The utility of this compound stems from the presence of three distinct and orthogonally reactive functional groups:

The Acetic Acid Group: This moiety provides a handle for standard carboxylic acid chemistry. It can be readily converted into esters, amides, or ketones. It can also be used as a precursor for heterocycle formation, as discussed in section 4.1.1.

The 2-Chloro Substituent: The chlorine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It can be displaced via nucleophilic aromatic substitution or serve as a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions).

The 5-Methoxy Group: The methoxy (B1213986) group can be carried through many synthetic steps or can be selectively cleaved (demethylated) to reveal a hydroxyl group. This resulting hydroxypyridine can then be used for further functionalization, such as ether or ester formation.

The strategic importance of the 2-chloro-5-substituted pyridine scaffold is highlighted in the development of high-affinity ligands. For example, analogues such as 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have been synthesized and evaluated as potential agents for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChR). nih.gov This demonstrates the value of this molecular core in accessing biologically relevant chemical space. The ability to selectively manipulate each of the three functional groups allows chemists to use 2-Chloro-5-methoxypyridine-3-acetic acid as a linchpin to assemble complex target molecules through a variety of synthetic routes.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-5-methoxypyridine-3-acetic acid, ¹H NMR would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetic acid group, and the methyl protons of the methoxy (B1213986) group. The chemical shifts and coupling constants of the aromatic protons would confirm their positions relative to the chloro, methoxy, and acetic acid substituents. ¹³C NMR would provide data on the number and electronic environment of all carbon atoms in the molecule, including the carbonyl carbon of the acid, the carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.

Currently, no peer-reviewed studies or database entries containing ¹H or ¹³C NMR spectra for 2-Chloro-5-methoxypyridine-3-acetic acid are available.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns. For 2-Chloro-5-methoxypyridine-3-acetic acid, high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight consistent with the elemental composition C₈H₈ClNO₃. nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the chlorine atom ([M+2]⁺). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), or cleavage of the acetic acid side chain.

Specific experimental mass spectra or detailed fragmentation analyses for this compound are not available in the public domain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Functional Groups and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-5-methoxypyridine-3-acetic acid would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching for the methoxy and acid groups, and C=C and C=N stretching vibrations from the pyridine ring.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the substituted pyridine ring. The spectrum would show absorption maxima (λ_max) corresponding to these transitions.

No published IR or UV-Vis spectra for 2-Chloro-5-methoxypyridine-3-acetic acid could be located.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for assessing the purity of a chemical compound. An HPLC method, likely reverse-phase, would be developed to separate the target compound from any starting materials, by-products, or degradation products. A single, sharp peak in the chromatogram would indicate high purity. GC could also be used, potentially after derivatization of the carboxylic acid to a more volatile ester, to assess purity and quantify the compound.

A recent study on related pyridine derivatives utilized HPLC to determine product purity, highlighting its applicability in this chemical class. asianpubs.org However, no specific HPLC or GC methods or chromatograms have been published for 2-Chloro-5-methoxypyridine-3-acetic acid itself.

X-Ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable crystal of 2-Chloro-5-methoxypyridine-3-acetic acid would allow for the unambiguous confirmation of its molecular geometry and packing in the crystal lattice.

The crystal structures of related compounds like 2-Chloro-5-(chloromethyl)pyridine have been reported, demonstrating the utility of this technique for substituted pyridines. google.com Nevertheless, there are no crystallographic data available for 2-Chloro-5-methoxypyridine-3-acetic acid in the Cambridge Structural Database (CSD) or other public repositories.

Computational and Theoretical Investigations of 2 Chloro 5 Methoxypyridine 3 Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 2-chloro-5-methoxypyridine-3-acetic acid. These calculations provide valuable data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting its chemical reactivity.

Theoretical studies on substituted pyridines have shown that such substituent effects can be quantified. ias.ac.inresearchgate.net For 2-chloro-5-methoxypyridine-3-acetic acid, DFT calculations would likely reveal a HOMO that is primarily located on the pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would be expected to be distributed over the pyridine ring and the carboxylic acid moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Predicted Electronic Properties of 2-Chloro-5-methoxypyridine-3-acetic acid from DFT Calculations (Note: The following data is illustrative and based on general principles of DFT calculations for similar pyridine derivatives.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |

These predicted values are in line with those observed for other substituted pyridines and provide a basis for understanding the molecule's behavior in chemical reactions. tjnpr.org

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-chloro-5-methoxypyridine-3-acetic acid is primarily associated with the rotation around the single bond connecting the acetic acid side chain to the pyridine ring. The potential energy surface (PES) of the molecule is characterized by various conformers, with their relative stabilities determined by steric and electronic interactions. nih.govnih.gov

The rotation of the carboxylic acid group relative to the pyridine ring leads to different spatial arrangements. The most stable conformers are expected to be those that minimize steric hindrance between the carboxylic acid group and the substituents on the pyridine ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group could also play a role in stabilizing certain conformations.

Computational modeling can map the energy landscape, identifying the low-energy conformers and the transition states that separate them. mdpi.com This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Table 2: Predicted Relative Energies of Key Conformers of 2-Chloro-5-methoxypyridine-3-acetic acid (Note: The following data is illustrative and based on general principles of conformational analysis.)

| Conformer | Dihedral Angle (C2-C3-C_alpha-C_carboxyl) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | 2.5 |

| B (Perpendicular) | 90° | 0.0 (Global Minimum) |

| C (Anti-planar) | 180° | 3.0 |

The perpendicular conformation is often the most stable for such systems, as it minimizes steric clashes while allowing for favorable electronic interactions.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are a powerful tool for predicting the most likely pathways for chemical reactions involving 2-chloro-5-methoxypyridine-3-acetic acid. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For instance, in the synthesis of 2-chloro-5-methoxypyridine-3-acetic acid, computational methods can be used to evaluate different synthetic routes. One plausible route involves the functionalization of a pre-existing pyridine ring. nih.govacs.org The reaction of a suitable precursor, such as a 2-chloro-5-methoxypyridine (B151447) derivative, with a reagent that introduces the acetic acid side chain can be modeled. google.comscispace.com

DFT calculations can determine the activation energies for each step in a proposed mechanism, allowing for a comparison of the feasibility of different pathways. acs.org For example, the transition state for the carbon-carbon bond formation would be a key point of interest.

Table 3: Predicted Activation Energies for a Hypothetical Synthesis Step (Note: The following data is illustrative and based on general principles of reaction pathway prediction.)

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |

| C-C Bond Formation | 2-chloro-5-methoxypyridine anion + chloroacetic acid | [Complex]‡ | 2-chloro-5-methoxypyridine-3-acetic acid | 15.8 |

This type of analysis helps in optimizing reaction conditions by providing insights into the energy barriers that need to be overcome.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 2-chloro-5-methoxypyridine-3-acetic acid, docking studies can be used to explore its potential interactions with protein binding sites, excluding any assessment of clinical efficacy.

The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. nih.gov The carboxylic acid group is a versatile hydrogen bond donor and acceptor. The methoxy group can also participate in hydrogen bonding. The chloro substituent can engage in halogen bonding, and the aromatic ring can form π-π stacking interactions. wikipedia.org

A hypothetical docking study of 2-chloro-5-methoxypyridine-3-acetic acid into an enzyme active site might reveal the following interactions:

Hydrogen bonding: The carboxylic acid group forming hydrogen bonds with polar amino acid residues like serine or arginine. The pyridine nitrogen could interact with a hydrogen bond donor.

Hydrophobic interactions: The pyridine ring and the methyl group of the methoxy substituent could interact with nonpolar residues such as leucine (B10760876) or valine.

Halogen bonding: The chlorine atom could interact with an electron-rich atom in the binding pocket.

Table 4: Potential Intermolecular Interactions of 2-Chloro-5-methoxypyridine-3-acetic acid in a Hypothetical Binding Site (Note: This table is illustrative and not based on specific experimental data.)

| Functional Group | Potential Interaction Type | Interacting Partner (Example) |

| Carboxylic Acid | Hydrogen Bond (Donor/Acceptor) | Arg, Ser, His |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Tyr, Gln |

| Methoxy Group | Hydrogen Bond (Acceptor) | Asn |

| Chlorine Atom | Halogen Bond | Carbonyl Oxygen |

| Pyridine Ring | π-π Stacking | Phe, Trp |

These studies provide a structural basis for understanding how this molecule might be recognized by a biological target. tandfonline.comresearchgate.net

Solvation Models and Environmental Effects on Reactivity

The reactivity and properties of 2-chloro-5-methoxypyridine-3-acetic acid can be significantly influenced by the solvent in which it is dissolved. Solvation models, both explicit (where individual solvent molecules are included in the calculation) and implicit (where the solvent is treated as a continuum), are used to study these effects. physchemres.org

The polarity of the solvent can affect the stability of different conformers and the transition states of reactions. For example, a polar solvent would be expected to stabilize charged or highly polar species, potentially lowering the activation energy of certain reactions. rsc.org The pKa of the carboxylic acid will also be highly dependent on the solvent environment. mdpi.com

Computational studies can predict how the electronic properties, such as the HOMO-LUMO gap and dipole moment, change in different solvents. This information is critical for predicting how the molecule will behave in various chemical environments, from organic synthesis to biological systems. nih.gov

Table 5: Predicted Solvatochromic Shifts in Absorption Maxima (Note: The following data is illustrative and based on general principles of solvation models.)

| Solvent | Dielectric Constant | Predicted λ_max (nm) |

| Gas Phase | 1 | 280 |

| Dichloromethane (B109758) | 8.9 | 285 |

| Ethanol | 24.6 | 290 |

| Water | 80.1 | 295 |

The observed red shift (bathochromic shift) with increasing solvent polarity is a common phenomenon for molecules with charge-transfer character in their electronic transitions.

Role and Applications in Chemical Synthesis and Materials Science

Intermediate in Agrochemical Development

The substituted chloropyridine framework is a cornerstone in the development of modern agrochemicals. chemimpex.com Compounds structurally related to 2-Chloro-5-methoxypyridine-3-acetic acid, such as 2-chloro-5-chloromethylpyridine and 2-chloro-5-methylpyridine, are recognized as crucial intermediates in the synthesis of active ingredients for crop protection products. google.comallgreenchems.comgoogle.com The presence of the 2-chloro-substituted pyridine (B92270) ring is a key structural feature that is incorporated into larger, more complex molecules designed for agricultural applications. epo.org

The synthesis pathways for these agrochemical ingredients often involve multi-step processes where the chloropyridine unit is assembled and subsequently modified. google.com For instance, processes have been developed to produce 2-chloro-5-methylpyridine, which can then be further functionalized. google.comepo.org The utility of these intermediates lies in their ability to react selectively at different points on the molecule, allowing chemists to build the intricate structures required for biological activity in agricultural contexts.

Precursor for Advanced Fine Chemicals and Specialty Materials

2-Chloro-5-methoxypyridine-3-acetic acid serves as a valuable precursor for a variety of advanced fine chemicals. The term "fine chemical" refers to complex, pure substances produced in limited quantities for specialized applications, and this compound fits the description of a key starting material for their synthesis. matrix-fine-chemicals.com Its molecular architecture, featuring multiple reactive sites, allows for diverse chemical modifications.

The functional groups on the molecule can be independently targeted:

The carboxylic acid group can be converted into esters, amides, or acid chlorides, opening pathways to a wide array of derivatives.

The chlorine atom at the 2-position can be substituted through various nucleophilic substitution reactions.

The methoxy (B1213986) group can potentially be cleaved to reveal a hydroxyl group, which can then be used in further synthetic steps. patsnap.com

This versatility makes it a building block for creating specialty chemicals with tailored properties for use in pharmaceutical research and other high-value applications. chemimpex.com The synthesis of novel bioactive compounds often begins with intermediates like chloropyridines, which are elaborated through sequential reactions. asianpubs.org

Contributions to Ligand Design and Catalyst Development

Pyridine and its derivatives are fundamental components in the field of coordination chemistry, frequently serving as ligands that bind to metal centers to form catalysts. The electronic properties of the pyridine ring can be finely tuned by the substituents attached to it, which in turn influences the performance of the resulting catalyst.

2-Chloro-5-methoxypyridine-3-acetic acid possesses the necessary structural elements for potential use in ligand design. The nitrogen atom in the pyridine ring acts as a Lewis base, capable of coordinating to a metal ion. The substituents play a crucial role in modulating this interaction:

The chloro group is electron-withdrawing, which can affect the electron density on the nitrogen atom and influence the stability and reactivity of the metal complex.

The methoxy group is electron-donating, counteracting the effect of the chlorine.

The acetic acid side chain provides an additional coordination site (an oxygen donor), allowing the molecule to potentially act as a bidentate ligand, binding to a metal through both the nitrogen and one of the carboxylate oxygens.

The synthesis of bipyridine ligands, a privileged class of ligands in catalysis, has been achieved from simpler substituted chloropyridines like 2-chloro-5-methylpyridine. sigmaaldrich.com This demonstrates the principle that functionalized pyridines are valuable precursors for more complex ligand systems used in catalysis. nih.gov

Potential in Polymer Chemistry and Functional Materials

The development of advanced polymers and functional materials often relies on the incorporation of specific chemical moieties to impart desired properties. There is noted interest in using substituted pyridines, such as 2-chloro-5-methoxypyridine (B151447), in the field of material science for creating novel polymers and coatings. chemimpex.com

2-Chloro-5-methoxypyridine-3-acetic acid is a particularly promising candidate for integration into polymer structures. The carboxylic acid functional group is well-suited for polymerization reactions. For example, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides. By incorporating this monomer into a polymer chain, the specific properties of the substituted pyridine ring—such as its polarity, potential for metal coordination, and thermal stability—can be transferred to the bulk material. This could lead to the creation of functional materials with applications in coatings, specialized membranes, or electronic materials.

Future Research Directions and Emerging Trends

Unexplored Reaction Pathways and Catalytic Systems

The reactivity of the 2-chloro-5-methoxypyridine-3-acetic acid core remains a largely untapped area of chemical synthesis. Future research is poised to explore novel transformations that can further diversify the range of accessible derivatives. A significant focus will likely be on the development of innovative catalytic systems to facilitate these reactions with high efficiency and selectivity.

One promising avenue is the investigation of cross-coupling reactions at the chlorinated C2 position. While palladium-catalyzed couplings are well-established for similar scaffolds, the exploration of more sustainable and earth-abundant metal catalysts, such as iron, copper, or nickel, could lead to more economical and environmentally friendly synthetic routes. Furthermore, the development of catalytic systems that enable C-H activation at other positions on the pyridine (B92270) ring would open up new possibilities for functionalization without the need for pre-installed leaving groups.

The carboxylic acid moiety also offers a versatile handle for a variety of transformations. Beyond standard amide and ester formations, research into decarboxylative coupling reactions could provide a novel method for introducing new substituents at the C3 position. The development of photoredox catalysis in this context could enable previously inaccessible transformations under mild reaction conditions.

| Potential Reaction Type | Catalyst System Focus | Desired Outcome |

| Cross-Coupling at C2 | Earth-Abundant Metals (Fe, Cu, Ni) | Economical and sustainable C-C and C-N bond formation. |

| C-H Activation | Transition Metal Catalysts | Direct functionalization of the pyridine ring. |

| Decarboxylative Coupling | Photoredox Catalysis | Novel C3-substituted derivatives under mild conditions. |

Stereoselective Synthesis of Enantiopure Derivatives

The creation of chiral centers in molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. For 2-chloro-5-methoxypyridine-3-acetic acid, the acetic acid side chain presents an ideal location for the introduction of stereocenters. Future research will undoubtedly focus on the development of methods for the stereoselective synthesis of enantiopure derivatives.

Asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could be a viable strategy. This would necessitate the development of chiral catalysts, likely based on transition metals like rhodium or ruthenium, ligated with chiral phosphines. Another approach could involve the enantioselective alkylation of an enolate derived from the parent acetic acid. The use of chiral phase-transfer catalysts or chiral auxiliaries could be explored to achieve high levels of stereocontrol.

Biocatalysis also presents an attractive option for stereoselective synthesis. The use of enzymes, such as lipases for kinetic resolution of racemic esters or engineered enzymes for asymmetric reductions, could provide highly efficient and environmentally benign routes to enantiopure products.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, characterized by the continuous movement of reagents through a reactor, offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and easier scalability. The integration of the synthesis of 2-chloro-5-methoxypyridine-3-acetic acid and its derivatives with flow chemistry platforms is a significant future trend.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.netuc.pt This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. Furthermore, the in-line purification and analysis capabilities of modern flow systems can streamline the entire synthetic process.

Automated synthesis platforms, which combine robotics with flow chemistry, could revolutionize the exploration of the chemical space around the 2-chloro-5-methoxypyridine-3-acetic acid core. These platforms can rapidly synthesize and screen large libraries of derivatives, accelerating the discovery of new compounds with desired properties.

Bio-inspired Synthetic Approaches

Nature often provides elegant and efficient solutions to complex chemical syntheses. Bio-inspired synthetic approaches, which mimic enzymatic transformations, are gaining traction as a means to develop novel and sustainable chemical processes. For the synthesis of pyridine-containing molecules, researchers are drawing inspiration from biosynthetic pathways.

One such approach could involve mimicking the enzymatic formal [4+2]-cycloaddition reactions that form the pyridine core in some natural products. This could lead to the development of novel biomimetic catalysts that can assemble the 2-chloro-5-methoxypyridine-3-acetic acid scaffold from simple, readily available precursors under mild conditions.

The use of biocatalysts, such as engineered enzymes, could also be explored for the key synthetic steps. For example, enzymes could be developed to perform regioselective chlorination or methoxylation of a pyridine precursor, offering a greener alternative to traditional chemical methods.

Design of Novel Chemical Entities Based on the 2-Chloro-5-methoxypyridine-3-acetic acid Core

The 2-chloro-5-methoxypyridine-3-acetic acid scaffold possesses a unique combination of electronic and steric properties that make it an attractive starting point for the design of novel chemical entities with potential applications in various fields, including medicine and materials science. The pyridine ring is a common motif in many biologically active compounds. researchgate.netnih.gov

Future research will focus on the rational design of new molecules by modifying the core structure. This could involve introducing different substituents at various positions on the pyridine ring to modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. The acetic acid side chain can also be elaborated into a wide range of functional groups to interact with specific biological targets.

Computational modeling and virtual screening will play a crucial role in this design process. By predicting the binding affinity of virtual compounds to target proteins, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

| Target Application | Key Structural Modifications | Desired Outcome |

| Medicinal Chemistry | Introduction of pharmacophoric groups. | Development of new therapeutic agents. |

| Agrochemicals | Optimization of herbicidal or insecticidal activity. | Creation of novel crop protection agents. |

| Materials Science | Incorporation into polymers or functional materials. | Development of materials with unique optical or electronic properties. |

Sustainable and Economical Production Methods

The development of sustainable and economical production methods is a critical aspect of modern chemical research. For 2-chloro-5-methoxypyridine-3-acetic acid, future efforts will be directed towards creating manufacturing processes that are both environmentally friendly and cost-effective.

This will involve a holistic approach that considers the entire life cycle of the product, from the choice of starting materials to the disposal of waste. Key areas of focus will include the use of renewable feedstocks, the development of catalytic processes that minimize waste, and the use of greener solvents. nih.govijarsct.co.inacs.orgrsc.orgrasayanjournal.co.in

Process intensification, through techniques such as flow chemistry and microwave-assisted synthesis, can also contribute to more sustainable production by reducing energy consumption and improving reaction efficiency. nih.gov Furthermore, the development of efficient recycling methods for catalysts and solvents will be crucial for minimizing the environmental impact of the manufacturing process.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-methoxypyridine-3-acetic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. A common approach includes:

- Chlorination and Methoxylation : Introduce chloro and methoxy groups at positions 2 and 5, respectively, using regioselective electrophilic substitution. Catalysts like FeCl₃ or AlCl₃ may enhance specificity .

- Acetic Acid Sidechain Attachment : Employ coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives (e.g., pyridine-3-boronic acid) to introduce the acetic acid moiety. Palladium catalysts (Pd(PPh₃)₄) and anhydrous solvents (THF) are critical for efficiency .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of boronic acid to halide) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions. For example, the methoxy group (δ ~3.8 ppm) and acetic acid protons (δ ~3.5–4.0 ppm) should show distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%). Adjust pH to 2.5 (with TFA) to enhance peak resolution .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS. Expected [M+H]⁺ for C₈H₇ClNO₃ is 200.03 .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste. Avoid aqueous drainage .

- First Aid : For skin contact, rinse with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectral data during structural elucidation?

Methodological Answer:

- Troubleshooting NMR Peaks : If observed shifts deviate from computational predictions (e.g., DFT), consider tautomerism or solvent effects. For example, acetic acid protons may deshield in DMSO due to hydrogen bonding .

- Cross-Validation : Compare with analogous compounds (e.g., 2-(5-chloropyridin-2-yl)acetic acid, InChI Key: AUCKAGADUXSVKT) to identify consistent splitting patterns .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign coupling interactions or X-ray crystallography for absolute configuration .

Q. What strategies enhance the solubility of this compound in aqueous media for biological assays?

Methodological Answer:

- pH Adjustment : Ionize the acetic acid group by dissolving in PBS (pH 7.4) or sodium bicarbonate (pH 8.5). Monitor solubility via UV-Vis spectroscopy .

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to improve solubility without denaturing proteins .

- Prodrug Derivatization : Convert the carboxylic acid to a methyl ester for cell permeability, then hydrolyze in vivo .

Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing chloro group at position 2 activates the pyridine ring toward nucleophilic attack at position 3, while the methoxy group at position 5 donates electrons, directing reactivity to adjacent sites .

- Steric Hindrance : The methoxy group may hinder access to position 6, favoring substitution at position 4. Computational modeling (e.g., Gaussian) can map electrostatic potential surfaces to predict regioselectivity .

- Experimental Validation : Perform competitive reactions with model nucleophiles (e.g., amines, thiols) and analyze products via LC-MS to quantify regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.